molecular formula C11H13N3S B13442842 5,6-Dimethyl-2-(5-methylthiophen-2-yl)pyrimidin-4-amine

5,6-Dimethyl-2-(5-methylthiophen-2-yl)pyrimidin-4-amine

Cat. No.: B13442842
M. Wt: 219.31 g/mol
InChI Key: AJWHWOAQWTXEPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyl-2-(5-methylthiophen-2-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with methyl groups and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-(5-methylthiophen-2-yl)pyrimidin-4-amine typically involves the construction of the pyrimidine ring followed by the introduction of the thiophene moiety. One common method involves the reaction of 2,4,6-trichloropyrimidine with 5-methylthiophene-2-amine under basic conditions to replace the chlorine atoms with the thiophene group. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) with a base like cesium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-(5-methylthiophen-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methyl groups can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the methyl groups.

Scientific Research Applications

5,6-Dimethyl-2-(5-methylthiophen-2-yl)pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-(5-methylthiophen-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding site. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylpyrimidine: Similar pyrimidine core but lacks the thiophene ring.

    5-Methylthiophene-2-carboxylic acid: Contains the thiophene ring but lacks the pyrimidine core.

    2,4-Dimethyl-5-(2-thienyl)pyrimidine: Similar structure but different substitution pattern on the pyrimidine ring.

Uniqueness

5,6-Dimethyl-2-(5-methylthiophen-2-yl)pyrimidin-4-amine is unique due to the specific combination of the pyrimidine and thiophene rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

5,6-dimethyl-2-(5-methylthiophen-2-yl)pyrimidin-4-amine

InChI

InChI=1S/C11H13N3S/c1-6-4-5-9(15-6)11-13-8(3)7(2)10(12)14-11/h4-5H,1-3H3,(H2,12,13,14)

InChI Key

AJWHWOAQWTXEPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NC(=C(C(=N2)N)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.